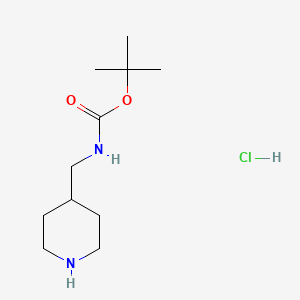

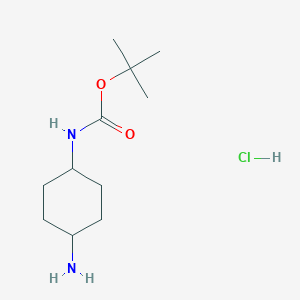

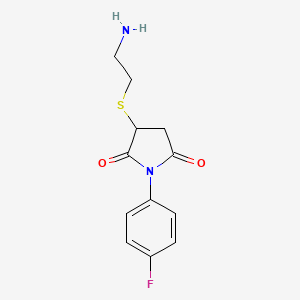

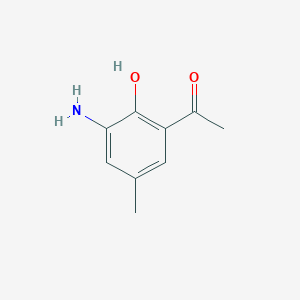

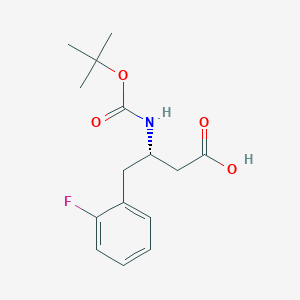

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid

Overview

Description

“(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C15H20FNO4 . It has an average mass of 297.322 Da and a monoisotopic mass of 297.137634 Da . This compound is also known by its ChemSpider ID 2042302 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorophenyl and butanoic acid groups, and the configuration of the chiral center .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .Scientific Research Applications

Asymmetric Hydrogenation of Enamines : It has been used in the asymmetric hydrogenation of enamine ester, leading to high enantiomeric excess in the amino ester product, a crucial aspect in pharmaceutical chemistry for ensuring the effectiveness and safety of drugs (Kubryk & Hansen, 2006).

N-tert-Butoxycarbonylation of Amines : This compound plays a role in the N-tert-butoxycarbonylation of amines, a key process in the protection of amino groups during peptide synthesis, which is vital for drug development (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Collagen Cross-Links Synthesis : It's used in the efficient synthesis of key intermediates for the preparation of collagen cross-links, which are significant in understanding and potentially treating diseases affecting connective tissues (Adamczyk, Johnson, & Reddy, 1999).

Synthesis of Non-Proteinogenic Amino Acids : This compound is utilized in the synthesis of non-proteinogenic amino acids, which have applications in the development of novel pharmaceuticals and research in biochemistry (Adamczyk & Reddy, 2001).

Pharmaceutical Intermediate Synthesis : It is an important intermediate in the pharmaceutical industry, particularly in the preparation of various drug molecules (Fan, 1990).

Palladium-Catalyzed Tert-Butoxycarbonylation : The compound is involved in palladium-catalyzed tert-butoxycarbonylation, a reaction that plays a significant role in the synthesis of fluorinated alpha-amino acids, important in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Synthesis of Anticancer Agents : It has been used in the synthesis of functionalized amino acid derivatives that show potential as anticancer agents, highlighting its importance in developing new therapeutic strategies (Kumar et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name |

(3S)-4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMMDCKRQRQFAD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147943 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid | |

CAS RN |

218608-99-2 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.